molecular formula C21H17Cl2NO3 B14109226 2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14109226
M. Wt: 402.3 g/mol
InChI Key: ZSWWEVSRKWXTNN-UHFFFAOYSA-N
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Description

2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with a suitable pyrrole derivative under acidic conditions, followed by cyclization and oxidation steps to form the chromeno-pyrrole core. The reaction conditions often require the use of catalysts such as iron(III) chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the combination of the chromeno and pyrrole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H17Cl2NO3

Molecular Weight

402.3 g/mol

IUPAC Name

2-butyl-1-(3,4-dichlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H17Cl2NO3/c1-2-3-10-24-18(12-8-9-14(22)15(23)11-12)17-19(25)13-6-4-5-7-16(13)27-20(17)21(24)26/h4-9,11,18H,2-3,10H2,1H3

InChI Key

ZSWWEVSRKWXTNN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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